2,4-Bis[4-(4-nitrobenzamido)phenyl]pyrimidine
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Overview
Description
4-NITRO-N-(4-{2-[4-(4-NITROBENZAMIDO)PHENYL]PYRIMIDIN-4-YL}PHENYL)BENZAMIDE is a complex organic compound with a molecular formula of C20H14N4O6. It is characterized by the presence of multiple nitro groups and benzamide functionalities, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-(4-{2-[4-(4-NITROBENZAMIDO)PHENYL]PYRIMIDIN-4-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the nitration of benzene derivatives to introduce nitro groups. Subsequent steps involve the formation of amide bonds through reactions with benzoyl chloride and amines. The final product is obtained through purification techniques such as recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide formation reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N-(4-{2-[4-(4-NITROBENZAMIDO)PHENYL]PYRIMIDIN-4-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of nitro groups can yield amines or hydroxylamines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzamides or pyrimidines.
Scientific Research Applications
4-NITRO-N-(4-{2-[4-(4-NITROBENZAMIDO)PHENYL]PYRIMIDIN-4-YL}PHENYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-NITRO-N-(4-{2-[4-(4-NITROBENZAMIDO)PHENYL]PYRIMIDIN-4-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The benzamide moiety can interact with proteins, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-NITRO-N-(2-((4-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE
- 4-NITRO-N-(4-((4-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE
- 2-NITRO-N-(4-((2-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE
Uniqueness
4-NITRO-N-(4-{2-[4-(4-NITROBENZAMIDO)PHENYL]PYRIMIDIN-4-YL}PHENYL)BENZAMIDE is unique due to its complex structure, which includes multiple nitro groups and a pyrimidine ring. This complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from simpler nitrobenzamide derivatives.
Properties
Molecular Formula |
C30H20N6O6 |
---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
4-nitro-N-[4-[2-[4-[(4-nitrobenzoyl)amino]phenyl]pyrimidin-4-yl]phenyl]benzamide |
InChI |
InChI=1S/C30H20N6O6/c37-29(21-5-13-25(14-6-21)35(39)40)32-23-9-1-19(2-10-23)27-17-18-31-28(34-27)20-3-11-24(12-4-20)33-30(38)22-7-15-26(16-8-22)36(41)42/h1-18H,(H,32,37)(H,33,38) |
InChI Key |
IQCAUPXMVUIIPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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